2-Amino-1-(4-methylthiazol-2-YL)ethanol
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Overview
Description
2-Amino-1-(4-methylthiazol-2-YL)ethanol is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 2-Amino-1-(4-methylthiazol-2-YL)ethanol typically involves the reaction of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid. The appropriate benzaldehyde derivatives are then added to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-1-(4-methylthiazol-2-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(4-methylthiazol-2-YL)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methylthiazol-2-YL)ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The specific molecular targets and pathways depend on the particular application and the biological system involved.
Comparison with Similar Compounds
2-Amino-1-(4-methylthiazol-2-YL)ethanol can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Properties
Molecular Formula |
C6H10N2OS |
---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-amino-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-3-10-6(8-4)5(9)2-7/h3,5,9H,2,7H2,1H3 |
InChI Key |
FEWMXCQUFLMQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(CN)O |
Origin of Product |
United States |
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